4-Chloro-3-(trifluoromethyl)benzonitrile

Physical Property Crystallinity Handling

Choose 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) for its unique 1,2,4-substitution pattern combining a chloro leaving group, electron-withdrawing trifluoromethyl, and a nitrile handle. This privileged scaffold is essential for VEGFR-2 kinase inhibitors (IC50 as low as 68.9 nM) and agrochemicals. The crystalline solid (mp 63-67°C) ensures accurate weighing, low volatility, and purification by recrystallization—eliminating the handling issues of liquid analogs. Orthogonal reactivity enables parallel synthesis without protecting-group manipulation. Specify minimum purity ≥98% and confirm batch-specific COA for regulatory compliance.

Molecular Formula C8H3ClF3N
Molecular Weight 205.56 g/mol
CAS No. 1735-54-2
Cat. No. B167759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)benzonitrile
CAS1735-54-2
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)Cl
InChIInChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
InChIKeyVBPYHJRQZZCFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2): A Multi-Functional Aromatic Building Block for Pharma and Agrochemical Synthesis


4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) is an aromatic nitrile featuring a 1,2,4-substitution pattern that combines a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a nitrile functionality on a single benzene ring. This specific arrangement yields a white to yellow crystalline solid with a molecular formula of C₈H₃ClF₃N and a molecular weight of 205.56 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, with its reactivity profile defined by three orthogonal functional handles: the chlorine atom undergoes transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nitrile group can be hydrolyzed to carboxylic acids/amides or reduced to primary amines, and the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability to downstream derivatives [2]. These properties have established 4-chloro-3-(trifluoromethyl)benzonitrile as a privileged scaffold in the synthesis of kinase inhibitors [3], agrochemicals , and functional materials.

Why 4-Chloro-3-(trifluoromethyl)benzonitrile Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Benzonitriles


The procurement of 4-chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) cannot be substituted with simpler benzonitrile analogs without fundamentally altering reaction outcomes and final product properties. The chloro substituent at the 4-position is essential for cross-coupling reactivity, while the trifluoromethyl group at the 3-position provides a specific electronic environment and lipophilicity profile that cannot be replicated by non-fluorinated or differently substituted analogs [1]. For example, 3-(trifluoromethyl)benzonitrile (CAS 368-77-4) lacks the chloro leaving group entirely, rendering it inactive in palladium-catalyzed cross-coupling reactions. Positional isomers such as 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 320-60-5) present a different substitution pattern that alters regioselectivity and steric accessibility. Furthermore, replacing chlorine with bromine (e.g., 4-bromo-3-(trifluoromethyl)benzonitrile, CAS 1735-53-1) changes the reactivity profile in cross-coupling and nucleophilic substitution, while also significantly altering physical properties such as melting point and density [2]. The quantitative evidence presented in Section 3 demonstrates that each structural modification produces measurable, and often detrimental, changes in critical performance parameters for both synthetic and biological applications.

Quantitative Differentiation of 4-Chloro-3-(trifluoromethyl)benzonitrile from Structural Analogs: A Comparative Evidence Guide


Physical Form and Handling: Crystalline Solid vs. Liquid at Ambient Temperature

4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) is a crystalline solid at room temperature with a melting point of 63-67°C [1], in stark contrast to its des-chloro analog 3-(trifluoromethyl)benzonitrile (CAS 368-77-4), which is a colorless liquid with a melting point of 14.5°C [2]. This 50°C difference in melting point translates directly to practical handling advantages: the solid form eliminates solvent evaporation concerns during weighing, reduces volatility-related loss, and enables simpler purification via recrystallization rather than distillation. The bromo analog 4-bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) is also a solid but has a higher melting point of 80-84°C [3], which may require additional heating during certain processing steps. The target compound occupies a favorable middle ground—solid at ambient conditions yet melts at a temperature readily accessible with standard laboratory heating equipment.

Physical Property Crystallinity Handling Storage

Density Differential: Impact on Reaction Stoichiometry and Scale-Up Calculations

The density of 4-chloro-3-(trifluoromethyl)benzonitrile is predicted to be 1.43 ± 0.1 g/cm³ . This value is approximately 11.7% higher than the density of 3-(trifluoromethyl)benzonitrile, which measures 1.28 g/cm³ at 20°C [1]. In practical terms, this means that for reactions conducted on a volumetric basis or during solvent volume calculations, the same mass of target compound occupies 11% less volume than the des-chloro analog. Conversely, the bromo analog 4-bromo-3-(trifluoromethyl)benzonitrile has a substantially higher density of 1.71 ± 0.1 g/cm³ [2], which is 19.6% greater than the target compound. This density hierarchy (des-chloro < target < bromo) has direct implications for reactor loading calculations, shipping logistics, and inventory management in multi-kilogram manufacturing campaigns.

Density Stoichiometry Scale-Up Process Chemistry

Kinase Inhibitor Potency: Demonstrated Sub-Micromolar IC50 in KDR Kinase Assays

Derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety demonstrate potent kinase inhibitory activity. A representative compound, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (compound 5a), exhibits an IC50 value of 0.0689 µM (68.9 nM) against Kinase insert Domain-containing Receptor (KDR/VEGFR-2) [1]. This sub-100 nM potency validates the 4-chloro-3-(trifluoromethyl)phenyl group as an effective pharmacophore for kinase inhibitor design. In contrast, analogs lacking the chlorine substituent or bearing alternative substitution patterns would be expected to show significantly altered binding affinity due to changes in both steric fit and electronic distribution within the kinase ATP-binding pocket. Additional validation comes from BindingDB entries showing derivatives of this scaffold with IC50 values of 142 nM (B-Raf V600E mutant), 271 nM (wild-type B-Raf) [2], and 244 nM (ABL1 kinase) [3], confirming broad kinase inhibitory potential across multiple targets.

Kinase Inhibition KDR IC50 Medicinal Chemistry Anticancer

Synthetic Versatility: Orthogonal Reactivity of Chloro, Nitrile, and Trifluoromethyl Functionalities

4-Chloro-3-(trifluoromethyl)benzonitrile possesses three chemically orthogonal functional groups that enable sequential, chemoselective transformations without protecting group manipulation. The chlorine atom at the 4-position undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids/esters [1], as well as Buchwald-Hartwig amination and Sonogashira coupling. The nitrile group can be hydrolyzed to a carboxylic acid or primary amide, reduced to a benzylamine, or converted to a ketone via Grignard addition [2]. The trifluoromethyl group at the 3-position exerts a strong electron-withdrawing effect (σp ≈ 0.54) that activates the aromatic ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic substitution, providing predictable regiochemical control . This orthogonal reactivity profile contrasts sharply with simpler benzonitriles such as 3-(trifluoromethyl)benzonitrile (CAS 368-77-4), which lacks a leaving group and therefore cannot participate in cross-coupling chemistry. Similarly, positional isomers like 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 320-60-5) present a different substitution pattern (1,2,4 vs. 1,2,5) that alters both steric accessibility and electronic distribution, potentially reducing cross-coupling yields due to ortho-substituent effects.

Cross-Coupling Suzuki-Miyaura Nucleophilic Substitution Diversification Building Block

Optimal Application Scenarios for 4-Chloro-3-(trifluoromethyl)benzonitrile Based on Quantitative Performance Evidence


Kinase Inhibitor Lead Optimization Requiring Sub-100 nM KDR Potency

Medicinal chemistry programs targeting VEGFR-2 (KDR) for anti-angiogenic cancer therapy should prioritize 4-chloro-3-(trifluoromethyl)benzonitrile as a key intermediate. The 4-chloro-3-(trifluoromethyl)phenyl urea scaffold has demonstrated IC50 values as low as 68.9 nM against KDR , validating this substitution pattern as a potent pharmacophore. The electron-withdrawing trifluoromethyl group enhances binding through both hydrophobic interactions and electrostatic effects within the kinase ATP pocket, while the chlorine substituent provides a vector for further diversification via cross-coupling. This scaffold also shows activity against B-Raf (142-271 nM) and ABL1 (244 nM) [1], offering potential for polypharmacology or backup series exploration.

Multi-Kilogram Process Chemistry Campaigns Requiring Crystalline Intermediates with Favorable Handling Properties

Process development and manufacturing campaigns that demand accurate weighing, minimal volatility, and straightforward purification should select 4-chloro-3-(trifluoromethyl)benzonitrile over liquid analogs. Its melting point of 63-67°C ensures the compound remains a free-flowing crystalline solid at ambient temperatures, eliminating solvent loss and concentration errors common with liquid alternatives such as 3-(trifluoromethyl)benzonitrile (mp 14.5°C) [1]. The crystalline nature also enables purification by recrystallization rather than fractional distillation, reducing energy costs and simplifying equipment requirements. The moderate density (1.43 g/cm³) provides predictable volumetric handling without the extremes of the bromo analog (1.71 g/cm³) , facilitating accurate reactor loading calculations in pilot plant and commercial manufacturing settings.

Sequential Diversification Without Protecting Groups in Library Synthesis

Parallel synthesis and compound library construction benefit significantly from the orthogonal reactivity of 4-chloro-3-(trifluoromethyl)benzonitrile. The three distinct functional handles—chloro for cross-coupling, nitrile for reduction/hydrolysis, and trifluoromethyl for electronic tuning—enable sequential, chemoselective transformations that avoid protecting group installation and removal steps . This reduces the overall step count and improves synthetic efficiency in multi-step sequences. In contrast, analogs such as 3-(trifluoromethyl)benzonitrile lack a leaving group for cross-coupling, severely limiting diversification options. The 1,2,4-substitution pattern of the target compound also provides superior regiochemical predictability compared to positional isomers such as 2-chloro-5-(trifluoromethyl)benzonitrile, where ortho-substituent effects can reduce cross-coupling yields [1].

Agrochemical Intermediate Synthesis Requiring Lipophilicity and Metabolic Stability

The synthesis of crop protection agents, particularly fungicides and herbicides, demands building blocks that impart favorable physicochemical properties to final active ingredients. 4-Chloro-3-(trifluoromethyl)benzonitrile serves as a key intermediate in the development of various agrochemicals , with the trifluoromethyl group conferring enhanced lipophilicity (improving foliar uptake and translocation) and increased metabolic stability (extending field half-life). The chlorine atom provides a handle for late-stage diversification, while the nitrile group can be retained or transformed depending on the target profile. The crystalline solid form with a melting point of 63-67°C [1] also facilitates storage and handling in agricultural formulation facilities, which often operate under less stringent climate control than pharmaceutical manufacturing suites.

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